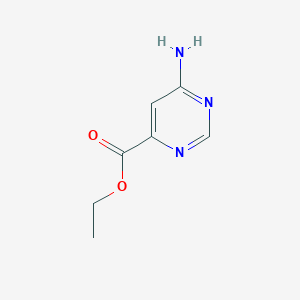

Ethyl 6-aminopyrimidine-4-carboxylate

Description

Overview of Pyrimidine (B1678525) Chemistry and its Fundamental Role in Heterocyclic Synthesis

Pyrimidine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at the first and third positions of the ring. This structural motif is of paramount importance in chemistry and biology, as it forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (RNA and DNA). The chemistry of pyrimidines is a vast and well-explored area of heterocyclic chemistry, owing to the wide range of biological activities exhibited by its derivatives.

In heterocyclic synthesis, the pyrimidine ring serves as a crucial scaffold for the construction of numerous natural and synthetic compounds. General methods for its synthesis often involve the condensation reaction between a compound with an amidine structure and a three-carbon component, such as a 1,3-dicarbonyl compound. The versatility of the pyrimidine ring allows for functionalization at various positions, making it a key building block in the development of new molecules.

Strategic Significance of Aminopyrimidine Derivatives in Advanced Organic Transformations

Aminopyrimidine derivatives are a class of compounds where one or more amino groups are attached to the pyrimidine core. These derivatives hold strategic importance in organic synthesis, primarily because the amino group serves as a versatile functional handle for further chemical modifications. The presence of the amino group enhances the molecule's ability to participate in various reactions, including nucleophilic substitutions, diazotization, and coupling reactions, thereby allowing for the construction of more complex molecular architectures.

Furthermore, aminopyrimidines are recognized as key intermediates in the synthesis of a wide array of biologically active compounds and are considered important pharmacophores. Their ability to form hydrogen bonds and engage in dipole-dipole interactions enhances their binding affinity to biological targets. Consequently, the aminopyrimidine scaffold is a common feature in many pharmaceutical agents, and its derivatives are extensively used as starting materials in drug discovery and development. nih.govresearchgate.net

Rationale for In-Depth Academic Inquiry into Ethyl 6-aminopyrimidine-4-carboxylate

The specific structure of this compound makes it a compound of significant academic interest. It is a trifunctional molecule, possessing:

A pyrimidine nucleus, a well-established scaffold in medicinal chemistry.

An amino group at the 6-position, which can be readily derivatized to introduce diverse substituents.

An ethyl carboxylate group at the 4-position, which offers another site for chemical modification, such as conversion to amides or other ester derivatives.

This combination of reactive sites makes this compound a highly valuable and versatile intermediate. Research on structurally similar compounds, such as other pyrimidine carboxylates and aminopyrimidines, has demonstrated their utility in synthesizing novel compounds for various applications. For instance, studies have shown that related pyrimidine carboxamide derivatives can be synthesized and investigated for potential antitubercular activity. nih.gov Similarly, other substituted pyrimidine derivatives have been synthesized from precursors like aminocyclobutyl pyrimidine carboxylates to explore their anticancer activities. scirp.orgresearchgate.net The potential for this compound to serve as a precursor to a wide library of novel heterocyclic compounds provides a strong rationale for its detailed chemical investigation.

Scope and Objectives of the Research Outline for this compound

The scope of this article is to present a focused chemical profile of this compound. The primary objectives are to:

Provide a foundational understanding of its place within pyrimidine and aminopyrimidine chemistry.

Detail its fundamental physicochemical properties through organized data.

Establish the scientific reasoning for its importance as a subject of academic and industrial research, particularly as a versatile chemical intermediate.

Outline its potential applications in synthetic organic chemistry as a building block for more complex, potentially bioactive, molecules.

This article aims to serve as a consolidated source of information strictly focused on the chemical nature and synthetic potential of this compound, based on established principles of heterocyclic chemistry and findings from related research.

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

ethyl 6-aminopyrimidine-4-carboxylate |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-6(8)10-4-9-5/h3-4H,2H2,1H3,(H2,8,9,10) |

InChI Key |

YISGIVSQMTYNFO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=N1)N |

Origin of Product |

United States |

Historical Evolution and Foundational Research on Ethyl 6 Aminopyrimidine 4 Carboxylate

Early Discoveries and Seminal Contributions in Pyrimidine (B1678525) Chemistry

The journey into the world of pyrimidines began long before the specific synthesis of Ethyl 6-aminopyrimidine-4-carboxylate. The pyrimidine ring system, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of biochemistry, forming the core of nucleobases like cytosine, thymine, and uracil. wikipedia.org

While pyrimidine derivatives such as alloxan were known in the early 19th century, the first laboratory synthesis of a pyrimidine compound is credited to Grimaux in 1879, who prepared barbituric acid from urea (B33335) and malonic acid. wikipedia.org However, the systematic investigation of pyrimidines was pioneered by Adolf Pinner starting in 1884. Pinner's work, which involved condensing ethyl acetoacetate (B1235776) with amidines, laid the groundwork for understanding pyrimidine synthesis. wikipedia.org He was also the first to propose the name "pyrimidin" in 1885. wikipedia.org The parent, unsubstituted pyrimidine ring was first prepared by Siegmund Gabriel and James Colman in 1900, who converted barbituric acid into 2,4,6-trichloropyrimidine and subsequently reduced it with zinc dust. wikipedia.org

These early discoveries established the fundamental importance and reactivity of the pyrimidine core, setting the stage for the synthesis of countless derivatives, including this compound.

| Year | Key Contribution | Researcher(s) |

| 1879 | First laboratory synthesis of a pyrimidine derivative (barbituric acid). | Grimaux |

| 1884 | Began the first systematic study of pyrimidines. | Adolf Pinner |

| 1885 | Coined the term "pyrimidin". | Adolf Pinner |

| 1900 | First synthesis of the parent pyrimidine compound. | Gabriel & Colman |

Pioneering Synthetic Routes and Initial Characterizations of this compound

While a single, celebrated publication detailing the absolute first synthesis of this compound is not prominent in historical records, its creation is a logical extension of well-established pyrimidine synthesis principles, most notably those stemming from the work of Traube and Pinner. The most plausible and historically consistent pioneering route involves the condensation of a three-carbon component with an N-C-N fragment.

A classic and foundational method for constructing this type of substituted pyrimidine involves the reaction of a cyanoacetate (B8463686) derivative with a source of formamidine (B1211174). Specifically, the synthesis likely proceeds via the following key steps:

Formation of a reactive intermediate: Ethyl cyanoacetate serves as a common starting material. It can be reacted with a suitable reagent to form a more reactive three-carbon precursor. One such key intermediate is ethyl 2-cyano-3-ethoxyacrylate, formed from the reaction of ethyl cyanoacetate and triethyl orthoformate.

Cyclocondensation: This activated intermediate is then reacted with formamidine (or its salt). The amidine provides the N1-C2-N3 segment of the pyrimidine ring. The amino group of the formamidine attacks one of the electrophilic carbon centers of the cyanoacrylate derivative, initiating a cyclization cascade that, after elimination of ethanol and subsequent tautomerization, yields the aromatic this compound ring system.

Early characterization of the compound would have relied on classical methods.

Typical Characterization Data:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approximately 175-178 °C (Varies with purity) |

Initial structural confirmation would have been based on elemental analysis and comparison with known pyrimidine derivatives. Later, spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would have provided definitive structural proof.

Conceptual Frameworks and Early Postulated Applications of this compound

The initial synthesis of this compound was not conducted in a vacuum but was driven by a powerful conceptual framework that dominated medicinal chemistry in the mid-20th century: the theory of antimetabolites. nih.gov

Scientists recognized that pyrimidines are essential for the synthesis of DNA and RNA, and therefore crucial for cell division and growth. nih.gov The central hypothesis was that molecules structurally similar to natural pyrimidine nucleobases could act as "impostors" or "antimetabolites." healthline.com These synthetic analogs could potentially interfere with critical metabolic pathways by:

Inhibiting key enzymes involved in nucleotide biosynthesis. pharmacologyeducation.org

Being incorporated into DNA or RNA, leading to a non-functional macromolecule and halting replication. wikipedia.org

Given that uncontrolled cell proliferation is a hallmark of cancer, pyrimidine analogs were identified as highly promising candidates for chemotherapy. nih.govjrasb.com this compound, with its amino group at position 6 (mimicking cytosine) and a carboxylate group, fits perfectly within this paradigm. It was likely first synthesized and studied as:

A potential anticancer agent itself.

A versatile chemical intermediate, or scaffold, for the creation of more complex, fused pyrimidine systems (like purines or pteridines) with potential biological activity. jrasb.com

The drive to create libraries of such pyrimidine derivatives for biological screening was a major force in organic synthesis during this period. encyclopedia.pub

Evolution of Synthetic Strategies for this compound Over Time

Since the pioneering days of pyrimidine synthesis, methodologies have evolved significantly, driven by the need for higher efficiency, greater molecular diversity, sustainability, and scalability.

Classical Condensation: As described earlier, the foundational approach relies on the stepwise condensation of precursors like β-keto esters or cyanoacrylates with amidines or guanidines. orgsyn.org While effective, these methods often required harsh conditions (e.g., strong bases like sodium ethoxide), long reaction times, and sometimes produced modest yields.

Multicomponent Reactions (MCRs): A significant advancement has been the development of multicomponent reactions, which allow for the construction of complex molecules like pyrimidines in a single step from three or more starting materials. bohrium.com MCRs, such as variations of the Biginelli reaction, offer improved atom economy and operational simplicity. Modern MCRs can utilize a wide range of starting materials to produce highly substituted pyrimidines. nih.govacs.orgorganic-chemistry.org

Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized many areas of organic synthesis, including that of pyrimidines. nih.govresearchgate.net Microwave-assisted synthesis often leads to dramatic reductions in reaction times (from hours to minutes), improved yields, and cleaner reactions. nanobioletters.commdpi.comacs.org This technology allows for the rapid generation of libraries of compounds for screening purposes.

Modern Catalysis: The evolution of synthesis also includes the use of novel catalysts. While early syntheses relied on simple base or acid catalysis, modern approaches may employ transition metal catalysts (e.g., iridium) to achieve novel transformations and build the pyrimidine core from unconventional starting materials, such as alcohols. nih.govacs.org

| Synthesis Strategy | Key Features | Typical Conditions | Advantages |

| Classical Condensation | Stepwise reaction of a 1,3-dicarbonyl equivalent and an amidine. | Sodium ethoxide, reflux in ethanol, long reaction times. | Foundational, well-understood mechanism. |

| Multicomponent Reactions | One-pot combination of ≥3 starting materials. | Various catalysts (acid, base, metal), solvent or solvent-free. | High efficiency, atom economy, diversity. |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Sealed vessel, elevated temperature and pressure, short reaction times. | Drastically reduced reaction times, often higher yields. |

These evolving strategies have made this compound and its derivatives more accessible, facilitating further research into their chemical properties and potential applications.

Synthetic Methodologies for the Preparation of Ethyl 6 Aminopyrimidine 4 Carboxylate

Classical Approaches to Ethyl 6-aminopyrimidine-4-carboxylate Synthesis

The traditional synthesis of the pyrimidine (B1678525) core of this compound typically involves the construction of the heterocyclic ring from acyclic precursors through condensation and cyclization reactions.

Condensation Reactions for this compound Formation

The formation of the pyrimidine ring is often achieved through the condensation of a 1,3-dielectrophilic compound with a 1,3-dinucleophilic species. researchgate.net Specifically, for 6-aminopyrimidine structures, a common strategy involves the reaction of an amidine, which serves as the N-C-N dinucleophile, with a three-carbon electrophilic partner that carries the precursors for the substituents at positions 4 and 6.

One notable method involves the reaction of amidines with a malononitrile (B47326) dimer. This reaction proceeds via an initial amination, where the amidine attacks the cyano group, followed by a subsequent ring closure to form the 6-aminopyrimidine ring system. mdpi.com The nature of the substituent on the amidine has been shown to affect the reaction yield, with electron-donating groups generally leading to higher yields compared to electron-withdrawing groups. mdpi.com

Cyclization Pathways Employed in this compound Production

Cyclization is the pivotal step in forming the pyrimidine heterocycle. In the context of the aforementioned condensation reaction, the process is a cyclocondensation, where the condensation and ring-closing steps are intrinsically linked. After the initial nucleophilic attack of the amidine on the three-carbon precursor, an open-chain intermediate is formed. This intermediate then undergoes an intramolecular cyclization to yield the stable six-membered pyrimidine ring. mdpi.com

For example, the reaction between amidine compounds and a malononitrile dimer is proposed to occur via an amination process followed by this critical cyclization step to furnish the final 6-aminopyrimidine product. mdpi.com This pathway is a cornerstone of pyrimidine synthesis, allowing for the construction of the core scaffold from readily available starting materials.

Multi-component Reaction Strategies Leading to this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer an efficient and atom-economical route to complex molecules. While direct MCRs for this compound are not extensively detailed, related structures are commonly synthesized using these strategies.

A relevant example is a three-component Biginelli-type condensation. In this reaction, an aldehyde, ethyl cyanoacetate (B8463686), and urea (B33335) or thiourea (B124793) can be reacted in one pot to produce highly functionalized pyrimidine derivatives. iau.ir Another approach involves the microwave-assisted one-pot synthesis of aminopyrimidines from chalcones, guanidine (B92328) nitrate, and a subsequent reactant, demonstrating a modern MCR approach to similar scaffolds. nanobioletters.com These methods highlight the potential for developing a direct MCR for the title compound, which would streamline its production significantly.

Modern and Sustainable Synthetic Methodologies for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and sustainable methods for the production of heterocyclic compounds.

Catalytic Systems in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis by improving reaction rates, yields, and selectivity. The synthesis of 6-aminopyrimidines has benefited from various catalytic systems.

For instance, the cyclocondensation reaction of amidines with the malononitrile dimer can be effectively catalyzed by a base, such as piperidine (B6355638), in a solvent like dimethylformamide (DMF). mdpi.com This catalytic approach facilitates the reaction under milder conditions. Other catalysts have been employed for related pyrimidine syntheses, including zinc chloride in microwave-assisted reactions and ammonium (B1175870) chloride under solvent-free conditions, the latter being a particularly green approach. nanobioletters.comias.ac.in Furthermore, the use of advanced catalytic systems, such as magnetic nano-catalysts, has been reported for the synthesis of related fused pyrimidine systems, indicating a promising direction for the sustainable production of this compound. nih.gov

Table 1: Effect of Catalyst on the Synthesis of Dihydropyrimidinones via Biginelli Condensation iau.ir

| Entry | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | H₃BO₃ | 8 | 70 |

| 2 | H₂C₂O₄ | 8 | 65 |

| 3 | TMSCl | 5 | 85 |

Reaction of p-nitrobenzaldehyde, urea, and ethyl cyanoacetate in CH₃CN.

Green Chemistry Principles Applied to this compound Production

Green chemistry principles aim to reduce the environmental impact of chemical processes. These principles have been successfully applied to the synthesis of pyrimidine derivatives. Key strategies include the use of alternative energy sources, such as microwave irradiation, which can dramatically reduce reaction times and often improve yields. nanobioletters.com

Solvent-free synthesis, or mechanochemistry, is another important green technique. Performing reactions by grinding reagents together, sometimes with a catalytic amount of a solid catalyst like ammonium chloride, eliminates the need for volatile and often hazardous organic solvents, reducing waste and environmental pollution. ias.ac.in The development of recyclable catalysts, such as magnetic nanoparticles, further enhances the sustainability of these synthetic routes by allowing for easy separation and reuse of the catalyst. nih.gov These eco-friendly methods are at the forefront of modern synthetic chemistry and are highly applicable to the production of this compound.

Table 2: Comparison of Yields in Piperidine-Catalyzed Synthesis of 6-Aminopyrimidines mdpi.com

| Amidine Substituent (Ar) | Yield (%) |

|---|---|

| p-methoxy | 89 |

| p-nitro | 70 |

Reaction of aryl-substituted amidines with malononitrile dimer catalyzed by piperidine in DMF.

Solvent-Free Synthesis of this compound

Solvent-free synthesis, a cornerstone of green chemistry, involves the reaction of neat reactants without any medium, often facilitated by grinding or heating. This approach minimizes waste, eliminates the cost and hazards associated with organic solvents, and can lead to shorter reaction times and simpler product work-up. nih.gov For the synthesis of this compound, this methodology would typically involve the direct condensation of key precursors such as ethyl 3-aminocrotonate and formamidine (B1211174) acetate (B1210297). The reaction mixture is heated, allowing the components to react in a molten state, leading to the formation of the pyrimidine ring through cyclocondensation. While specific literature for this exact compound under solvent-free conditions is not abundant, the strategy has been successfully applied to a wide range of related pyrimidine derivatives.

Key advantages of this method include high reaction efficiency and adherence to green chemistry principles by significantly reducing chemical waste. nih.gov

Aqueous Medium Reactions for this compound

Utilizing water as a reaction medium is another highly favored green chemistry approach due to its non-toxic, non-flammable, and environmentally benign nature. The synthesis of pyrimidine derivatives in an aqueous medium often proceeds efficiently, sometimes with unique reactivity and selectivity compared to organic solvents.

For instance, a one-pot, three-component condensation to produce structurally related pyrano[2,3-d]pyrimidine-6-carboxylates has been effectively demonstrated in water. nih.gov This reaction, involving benzaldehyde (B42025) derivatives, methyl cyanoacetate, and thio-barbituric acid, proceeds smoothly to give high yields of the desired products. nih.gov Adapting this principle to this compound would involve reacting the appropriate starting materials in water, likely under gentle heating, to facilitate the cyclization and formation of the target molecule. This method stands out for its operational simplicity, safety, and minimal environmental footprint.

Energy-Efficient Processes (e.g., Microwave-Assisted, Ultrasound-Promoted) for this compound Synthesis

To accelerate chemical transformations, reduce energy consumption, and improve yields, alternative energy sources like microwave irradiation and ultrasound have been widely adopted in organic synthesis.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat efficiently and homogeneously. This technique has been shown to dramatically reduce reaction times from hours to minutes and increase product yields for a variety of heterocyclic compounds, including pyrimidines. nanobioletters.comblucher.com.br In a relevant study on the synthesis of pyrano[2,3-d]pyrimidine-6-carboxylates in water, microwave irradiation (250 W, 120 °C) completed the reaction in just 3-6 minutes, affording excellent yields of 78–94%. nih.gov This is a significant improvement over conventional heating methods, which required 1-6 hours to achieve lower to moderate yields (69-87%). nih.gov This evidence strongly supports the applicability of MAOS for an efficient and rapid synthesis of this compound.

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, enhances reaction rates through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of chemical reactions. nih.gov Ultrasound has been successfully used to synthesize various pyrimidine and pyrazole (B372694) derivatives, providing good yields in short reaction times. researchgate.net The synthesis of dihydropyrimidine (B8664642) derivatives, precursors to the target compound, has been effectively carried out under sonication. researchgate.nettiu.edu.iq This technique is noted for being an environmentally friendly method that can often be performed at ambient temperature, reducing energy costs and promoting higher yields compared to traditional stirring methods. nih.gov

Flow Chemistry Approaches for Continuous Synthesis of this compound

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. In this approach, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. mdpi.com This technology offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety by minimizing the volume of hazardous materials at any given time, and straightforward scalability. mdpi.comd-nb.info

The synthesis of complex pharmaceutical ingredients and heterocyclic systems, such as pyrazoles and fused pyrimidinones, has been successfully demonstrated using flow chemistry. d-nb.info These processes often involve telescoping multiple reaction steps without isolating intermediates, which significantly improves efficiency. nih.gov For the production of this compound, a flow process could be designed where streams of the starting materials are mixed and heated in a reactor coil for a specific residence time, followed by continuous purification. This approach would be particularly advantageous for large-scale manufacturing, ensuring high reproducibility and process safety. mdpi.comnih.gov

Optimization of Reaction Conditions and Yield for this compound

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key parameters that are typically investigated include the choice of starting materials, catalysts, solvents, reaction temperature, and time.

For pyrimidine synthesis, the choice of the amidine source (e.g., formamidine acetate vs. formamidine hydrochloride) can influence reaction outcomes. The molar ratio of reactants is also critical; for example, studies on the synthesis of ethyl 3-aminocrotonate, a key precursor, found that an optimal molar ratio of ammonium acetate to ethyl acetoacetate (B1235776) was 3:1, leading to a 92% yield. haui.edu.vn

The selection of a catalyst, if required, can significantly impact reaction efficiency. While many modern syntheses aim for catalyst-free conditions, acidic or basic catalysts are sometimes employed. nih.govresearchgate.net Temperature and reaction time are interdependent variables. As demonstrated in microwave-assisted methods, higher temperatures can drastically shorten reaction times. nih.gov In any synthetic approach, systematic screening of these variables is performed to identify the optimal conditions that provide the highest possible yield of the final product with high purity. nih.govmdpi.com

Comparative Analysis of Different Synthetic Routes to this compound

Each synthetic methodology for producing this compound offers a unique set of advantages and disadvantages related to efficiency, cost, safety, and environmental impact.

| Synthetic Method | Typical Reaction Time | Reported Yields (Analogues) | Energy Input | Key Advantages | Key Disadvantages |

| Solvent-Free | Variable (minutes to hours) | Moderate to High | Thermal | Environmentally friendly (no solvent waste), simple work-up. nih.gov | May require high temperatures; potential for reactant decomposition. |

| Aqueous Medium | Hours | High (70-90%) | Low (Thermal) | Uses a cheap, non-toxic, and safe solvent; eco-friendly. nih.gov | Limited solubility of some organic reactants; may require longer times. |

| Microwave-Assisted | Very Short (3-10 minutes) | Excellent (78-94%) nih.gov | High (Microwave) | Rapid reaction rates, high yields, enhanced purity. nih.govnanobioletters.com | Requires specialized equipment; scalability can be a challenge. |

| Ultrasound-Promoted | Short (20-60 minutes) | Good to High | Low (Ultrasonic) | Energy efficient, often works at room temperature, good yields. nih.govresearchgate.net | Specialized equipment needed; effect is dependent on reaction type. |

| Flow Chemistry | Very Short (seconds to minutes) | High to Excellent | Controlled (Thermal) | Superior process control, enhanced safety, easy scalability, high reproducibility. mdpi.comd-nb.info | High initial equipment cost; potential for clogging. |

In comparison, energy-efficient methods like microwave and ultrasound irradiation offer the most significant reduction in reaction time with excellent yields, making them ideal for rapid, lab-scale synthesis. Aqueous and solvent-free methods are superior from an environmental and cost perspective, aligning perfectly with the principles of green chemistry. Flow chemistry stands out as the most robust and scalable method, best suited for industrial production where consistency, safety, and high throughput are paramount. The choice of the optimal route depends on the specific requirements of the synthesis, balancing factors such as scale, speed, cost, and environmental goals.

Reaction Mechanisms and Intrinsic Chemical Reactivity of Ethyl 6 Aminopyrimidine 4 Carboxylate

Nucleophilic Reactivity of Ethyl 6-aminopyrimidine-4-carboxylate

The nucleophilic character of this compound is primarily centered on the exocyclic amino group and, to a lesser extent, the nitrogen atoms of the pyrimidine (B1678525) ring.

The primary amino group at the C6 position is the most significant nucleophilic site in the molecule. It readily participates in reactions typical of aromatic amines, such as acylation, alkylation, and condensation.

Acylation: The amino group can be acylated by reacting with various acylating agents like acid chlorides or anhydrides to form the corresponding N-acylpyrimidine derivatives. For instance, derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate react with a range of aryl carbonyl chlorides in the presence of a base like triethylamine (B128534) to yield the respective amides. youtube.com This highlights the nucleophilicity of the amino group in a substituted pyrimidine system, allowing for the formation of a new carbon-nitrogen bond.

Reaction with Aldehydes: The amino group can undergo condensation reactions with aldehydes. For example, 2-aminopyrimidine (B69317) reacts with formaldehyde (B43269) at room temperature to produce N-(2-pyrimidinyl)aminomethanol, a methylol derivative. ijpcbs.com In some cases, this can be followed by a reaction with another molecule of the aminopyrimidine to form a methylenebis(aminopyrimidine) compound. ijpcbs.com

The table below summarizes typical nucleophilic reactions at the amino group.

| Reaction Type | Reagent Example | Conditions | Product Type |

| Acylation | Aryl carbonyl chloride | Triethylamine, CH₂Cl₂ | N-Aryl-6-aminopyrimidine-4-carboxamide derivative |

| Condensation | Formaldehyde | Neutral or slightly alkaline, Room Temperature | N-methylol derivative or Methylenebis compound |

The two nitrogen atoms within the pyrimidine ring possess lone pairs of electrons and can exhibit basic properties. However, their nucleophilicity is significantly diminished due to the electron-withdrawing nature of the pyrimidine ring itself, which is further compounded by the C4-ester group. Consequently, direct reactions where these ring nitrogens act as nucleophiles, such as N-alkylation or N-acylation, are generally difficult to achieve under standard conditions.

While direct alkylation on the ring nitrogens of this compound is not widely reported, studies on related pyrimidine systems show that such reactions often require forcing conditions or prior modification of the substrate. For instance, the quaternization of a pyrimidine ring nitrogen atom makes the entire ring more susceptible to attack by nucleophiles, indicating that the nitrogen atom itself is not a potent nucleophile. rsc.org In many cases, reactions with electrophiles occur preferentially at the more nucleophilic exocyclic amino group. nih.gov The regioselectivity of alkylation in polysubstituted pyrimidines is complex and often leads to mixtures of products, with reactions at the exocyclic amine being a common outcome. nih.gov

Electrophilic Reactivity of this compound

The electrophilic character of the molecule is associated with the electron-deficient carbon atoms of the pyrimidine ring and the carbonyl carbon of the ester group.

The pyrimidine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. However, the presence of the powerful electron-donating amino group at the C6 position activates the ring, particularly at the C5 position, making it susceptible to attack by certain electrophiles.

Nitration: The nitration of aminopyrimidines demonstrates the activating effect of the amino group. In related aminopyridine systems, nitration occurs on the ring, with the position of attack directed by the amino group. sapub.org For 6-aminopyrimidines, the C5 position is electronically enriched and is the expected site for electrophilic attack. Studies on 4,6-disubstituted pyrimidines have shown that electrophilic nitrosation is highly dependent on the nature of the substituents, with activating amino groups facilitating the reaction. csu.edu.aucsir.co.za

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org Given the activated nature of the C5 position in this compound, this reaction could potentially introduce a formyl group at this site, leading to the formation of ethyl 6-amino-5-formylpyrimidine-4-carboxylate.

Mannich Reaction: The Mannich reaction is another method for C-C bond formation, involving the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.orgnih.gov The activated C5-H of the pyrimidine ring could potentially act as the nucleophile that attacks the pre-formed Eschenmoser salt or a related iminium ion, resulting in the introduction of an aminomethyl group at the C5 position.

The table below outlines potential electrophilic substitution reactions.

| Reaction Type | Reagent | Expected Position of Attack | Product Type |

| Nitration | HNO₃/H₂SO₄ | C5 | 6-Amino-5-nitropyrimidine derivative |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C5 | 6-Amino-5-formylpyrimidine derivative |

| Aminoalkylation | Formaldehyde, Secondary Amine (Mannich) | C5 | 6-Amino-5-(dialkylaminomethyl)pyrimidine derivative |

The carbonyl carbon of the ethyl ester group is electrophilic and susceptible to nucleophilic acyl substitution. This allows for the transformation of the ester into other functional groups like carboxylic acids and amides.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. For example, ethyl 6-((4-fluorobenzyl)(methyl)amino)-5-methylpyrimidine-4-carboxylate is converted to its carboxylic acid by treatment with lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. google.com This saponification is a common and high-yielding transformation for pyrimidine esters.

Amidation: The ester can be converted directly to an amide via aminolysis, or more commonly, through a two-step process involving initial hydrolysis to the carboxylic acid followed by amide bond formation using a peptide coupling agent. The synthesis of various 6-aminopyrimidine-4-carboxamides has been achieved by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine). google.comnih.gov

The table below details reactions at the ester group.

| Reaction Type | Reagent(s) | Conditions | Product |

| Hydrolysis | LiOH, H₂O/THF | Room Temperature | 6-Aminopyrimidine-4-carboxylic acid |

| Amidation (Two-step) | 1. LiOH, H₂O/THF2. Amine, HATU, DIPEA | 1. Room Temp.2. Room Temp. | 6-Aminopyrimidine-4-carboxamide |

Functional Group Interconversions Involving this compound

The functional groups present in this compound can be chemically transformed into a variety of other groups, making it a versatile building block in organic synthesis. These interconversions often leverage the reactivity patterns described in the preceding sections.

A primary synthetic route to aminopyrimidines involves the nucleophilic aromatic substitution (SNAr) of a corresponding chloropyrimidine. For instance, 6-chloropyrimidine-4-carboxylic acid can be reacted with various amines to displace the chloro group, yielding 6-aminopyrimidine-4-carboxylic acid derivatives. google.comnih.gov This demonstrates the conversion of a C-Cl bond to a C-N bond, a key functional group interconversion.

The ester group can also be a site for various transformations beyond simple hydrolysis and amidation. While not specifically documented for this exact molecule, esters in similar heterocyclic systems can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride. Furthermore, the carboxylic acid obtained from hydrolysis can serve as a precursor for other functionalities. For example, it can be converted into a Weinreb amide, which can then be reacted with organometallic reagents to produce ketones. google.com

The amino group itself can be transformed. Although challenging on electron-deficient rings, diazotization followed by Sandmeyer-type reactions could potentially replace the amino group with halogens, a cyano group, or a hydroxyl group, representing another significant class of functional group interconversions.

Ester Hydrolysis and Transesterification Reactions of this compound

The ester functionality in this compound is a primary site for nucleophilic attack, leading to hydrolysis and transesterification reactions under appropriate conditions.

Ester Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid can be readily achieved under basic conditions. For instance, the hydrolysis of the structurally similar ethyl 6-((4-fluorobenzyl)(methyl)amino)-5-methylpyrimidine-4-carboxylate has been successfully carried out using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. This reaction proceeds via a saponification mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and ethanol. Acidification of the reaction mixture then furnishes the final carboxylic acid product.

| Reactant | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| Ethyl 6-((4-fluorobenzyl)(methyl)amino)-5-methylpyrimidine-4-carboxylate | LiOH, THF/H₂O | 6-((4-Fluorobenzyl)(methyl)amino)-5-methylpyrimidine-4-carboxylic acid | Base-catalyzed ester hydrolysis (Saponification) |

Transesterification Reactions: While specific literature on the transesterification of this compound is not abundant, this reaction is a fundamental transformation for esters. It involves the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst. Common catalysts for transesterification include mineral acids (like sulfuric acid), metal alkoxides, and enzymes. The mechanism, similar to hydrolysis, involves nucleophilic attack of the alcohol on the ester carbonyl, leading to a tetrahedral intermediate and subsequent elimination of the original alcohol. The equilibrium of this reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the alcohol byproduct.

Reductions and Oxidations of this compound Functionalities

The functionalities of this compound, including the ester group, the amino group, and the pyrimidine ring, can undergo various reduction and oxidation reactions.

Reductions: The reduction of the ethyl ester group to a primary alcohol is a common transformation. However, the reactivity of the pyrimidine ring can lead to competing reactions. For example, the reduction of ethyl 2-substituted-pyrimidine-5-carboxylates with a strong reducing agent like lithium aluminum hydride (LiAlH₄) has been shown to preferentially reduce the pyrimidine ring, yielding the corresponding 1,6-dihydropyrimidine derivative, rather than the expected alcohol from ester reduction. researchgate.net This highlights the electron-deficient nature of the pyrimidine ring, making it susceptible to hydride attack.

To achieve selective reduction of the ester group to the corresponding alcohol, milder reducing agents or specific catalytic conditions would be necessary. For instance, catalytic hydrogenation using specific catalysts under controlled conditions could potentially favor the reduction of the ester over the aromatic ring.

Oxidations: The 6-amino group and the pyrimidine ring are susceptible to oxidation. While specific oxidation studies on this compound are limited, related aminopyrimidine derivatives have been shown to undergo oxidation. For instance, the oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with peroxytrifluoroacetic acid leads to the formation of the corresponding 5-nitro derivative, indicating that the pyrimidine ring can be oxidized. rsc.org The amino group itself could potentially be oxidized to nitroso or nitro functionalities under specific oxidative conditions. Furthermore, N-oxidation of the pyrimidine ring nitrogens is also a possibility, leading to the formation of pyrimidine N-oxides. rsc.org

Role of this compound in Cycloaddition and Condensation Reactions

The presence of both amino and carboxylate functionalities, coupled with the reactive pyrimidine ring, makes this compound a versatile substrate for cycloaddition and condensation reactions, leading to the formation of fused heterocyclic systems.

Condensation Reactions: The amino group at the C6 position is nucleophilic and can participate in condensation reactions with various electrophiles. For example, 6-aminouracil (B15529) derivatives, which share the 6-aminopyrimidine core, react with α,β-unsaturated ketones to form pyrido[2,3-d]pyrimidines. researchgate.net This type of reaction, known as a Michael addition followed by intramolecular cyclization and subsequent oxidation/aromatization, is a powerful tool for constructing complex heterocyclic frameworks. Similarly, ethyl 2,5-disubstituted pyrimidine-4-carboxylates have been shown to react with hydrazine (B178648) monohydrate to yield 2,5-substituted pyrimido[4,5-d]pyridazin-8(7H)-ones. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

|---|---|---|---|

| 6-Aminouracil derivative | α,β-Unsaturated ketone | Pyrido[2,3-d]pyrimidine | Michael addition-cyclization-aromatization |

| Ethyl 2,5-disubstituted pyrimidine-4-carboxylate | Hydrazine monohydrate | Pyrimido[4,5-d]pyridazin-8(7H)-one | Condensation-cyclization |

Cycloaddition Reactions: The pyrimidine ring can act as a component in cycloaddition reactions, although its aromatic character can sometimes hinder reactivity. However, under suitable conditions, aminopyrimidines can participate in reactions like the Diels-Alder reaction, where the pyrimidine ring can act as either the diene or the dienophile, depending on the substitution pattern and the reaction partner. The electron-donating amino group at the C6 position can influence the electron density of the ring and thus its reactivity in such transformations.

Theoretical and Experimental Elucidation of Reaction Mechanisms of this compound

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and for the rational design of synthetic routes.

Theoretical Studies: Computational studies on related pyrimidine systems have provided valuable insights into their reactivity. For instance, density functional theory (DFT) calculations on the aminolysis of 6-chloropyrimidine have shown that the C4 and C6 positions are the most electrophilic sites and thus most susceptible to nucleophilic attack. researchgate.net This is due to the electron-withdrawing effect of the two nitrogen atoms in the ring. The presence of the amino group at the C6 position in this compound would be expected to modulate this reactivity, potentially directing electrophilic attack to other positions or influencing the rate of nucleophilic substitution at the C4 position. DFT calculations on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have also been used to analyze bond lengths and molecular geometry, providing insights into the electronic structure and stability of these molecules. nih.gov

Experimental Elucidation: Spectroscopic techniques play a vital role in elucidating reaction mechanisms. NMR spectroscopy can be used to identify and characterize reaction intermediates and products, providing direct evidence for proposed mechanistic pathways. For example, 1H NMR spectroscopy has been used to study the quaternization of 4-(2-pyridyl)pyrimidine, confirming the site of reaction. nih.gov Spectroscopic analysis of the interaction between a biologically active pyrimidine derivative and bovine serum albumin has been conducted using fluorescence and UV-visible spectroscopy to understand the binding mechanism. nih.gov While specific mechanistic studies on this compound are not extensively reported, the application of these experimental techniques to its reactions would undoubtedly provide a deeper understanding of its chemical behavior.

Derivatization Strategies and Analogue Synthesis Based on Ethyl 6 Aminopyrimidine 4 Carboxylate

Modifications and Transformations at the Amino Group of Ethyl 6-aminopyrimidine-4-carboxylate

The primary amino group at the C6-position of the pyrimidine (B1678525) ring is a nucleophilic center that readily participates in various chemical reactions, enabling the introduction of a wide range of substituents.

Acylation and Sulfonamidation of the Amino Moiety

The amino group of pyrimidine derivatives can be readily acylated or sulfonated to form the corresponding amides and sulfonamides. These reactions are typically carried out by treating the aminopyrimidine with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base. For instance, derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate have been synthesized by reacting the amino group with various aryl carbonyl chlorides and sulfonyl chlorides in dichloromethane (B109758) with triethylamine (B128534) as a base. semanticscholar.orgresearchgate.net This straightforward approach allows for the introduction of diverse aromatic and aliphatic side chains, which can significantly influence the molecule's biological profile.

Table 1: Examples of Acylation and Sulfonamidation Reactions on Aminopyrimidine Scaffolds

| Starting Material | Reagent | Product |

|---|---|---|

| Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate | Aryl carbonyl chloride | Ethyl 2-(1-arylamido)cyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate |

| Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate | Aryl sulfonyl chloride | Ethyl 2-(1-(N-arylsulfonamido))cyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate |

Alkylation and Arylation of the Amino Functionality

N-alkylation and N-arylation of the amino group introduce alkyl or aryl substituents, which can modulate the steric and electronic properties of the parent molecule. Alkylation can be achieved using alkyl halides, while arylation often requires metal-catalyzed cross-coupling reactions. For example, the amino group of 4-amino-6-chloropyrimidines can undergo nucleophilic aromatic substitution (SNAr) with amines to introduce new substituents. nih.gov Palladium-catalyzed asymmetric arylation has been successfully applied to α-amino anion equivalents, suggesting a potential route for the arylation of aminopyrimidines. acs.org These methods provide access to a broad range of N-substituted derivatives.

Formation of Schiff Bases and Diverse Imines from this compound

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases, also known as imines. wjpsonline.comijiet.com This reaction is typically acid or base-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. nih.gov The formation of Schiff bases is a versatile method for introducing a wide variety of substituents, as a vast number of aldehydes and ketones are commercially available. These imine derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems or can be evaluated for their own biological activities. For example, a Schiff base ligand has been prepared by refluxing an ethanolic solution of ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with salicylaldehyde. researchgate.net

Table 2: General Reaction for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Aldehyde (R-CHO) | Ethyl 6-(R-methylideneamino)pyrimidine-4-carboxylate |

| This compound | Ketone (R-CO-R') | Ethyl 6-(R,R'-alkylideneamino)pyrimidine-4-carboxylate |

Cyclization Reactions Involving the Amino Group

The amino group, often in concert with an adjacent functional group, can participate in cyclization reactions to form fused heterocyclic systems. These reactions are valuable for constructing novel polycyclic scaffolds. For instance, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate can lead to the formation of furo[2,3-d]pyrimidine (B11772683) derivatives. researchgate.net In other cases, intramolecular cyclization can occur, such as the formation of a morpholine-fused derivative from the reaction of a 4-amino-5-hydroxypyrimidine with 2-dimethylaminoethyl chloride. nih.gov These cyclization strategies significantly expand the chemical space accessible from the this compound core.

Chemical Transformations of the Ester Group of this compound

The ethyl ester group at the C4-position provides another handle for derivatization, allowing for modifications that can alter the polarity, solubility, and metabolic stability of the molecule.

Conversion to Carboxylic Acids and Various Amides

The ethyl ester of 6-aminopyrimidine-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. mnstate.eduwjec.co.uk For example, a similar compound, ethyl 6-((4-fluorobenzyl)(methyl)amino)-5-methylpyrimidine-4-carboxylate, was hydrolyzed to its carboxylic acid using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. nih.gov The resulting carboxylic acid is a key intermediate that can be coupled with a variety of amines to form amides. Amide bond formation is typically facilitated by coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). nih.gov This two-step sequence of hydrolysis followed by amide coupling is a robust method for generating a library of amide derivatives with diverse substituents. Alternatively, amides can sometimes be synthesized directly from the ester by heating with an amine, although this often requires more forcing conditions. youtube.com

Table 3: Transformation of the Ester Group

| Starting Material | Reaction | Product |

|---|---|---|

| This compound | Hydrolysis (e.g., LiOH, H₂O) | 6-Aminopyrimidine-4-carboxylic acid |

| 6-Aminopyrimidine-4-carboxylic acid | Amide coupling (e.g., R-NH₂, HATU) | 6-Amino-N-substituted-pyrimidine-4-carboxamide |

Reduction to Alcohols and Aldehydes

The ester functionality of this compound can be selectively reduced to yield either the corresponding primary alcohol or aldehyde, which are valuable intermediates for further synthesis. The choice of reducing agent is critical in determining the final product.

Strong, non-selective reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of fully reducing the ester to a primary alcohol. libretexts.orgsavemyexams.com This reaction, typically conducted in an anhydrous ether solvent, proceeds through an aldehyde intermediate which is immediately further reduced and cannot be isolated. libretexts.orgsavemyexams.com The product of this transformation is (6-aminopyrimidin-4-yl)methanol.

Conversely, the partial reduction of the ester to an aldehyde requires more sterically hindered and less reactive hydride reagents. Diisobutylaluminum hydride (DIBAL-H) is commonly employed for this purpose. libretexts.org The reaction is carefully controlled by using stoichiometric amounts of the reagent and maintaining low temperatures, typically -78 °C, to prevent over-reduction of the initially formed aldehyde, 6-aminopyrimidine-4-carbaldehyde. libretexts.org Another method involves the use of lithium tri-tert-butoxyaluminum hydride, a weaker reducing agent than LiAlH₄, which can effectively reduce activated carboxylic acid derivatives like acid chlorides to aldehydes. libretexts.org A two-step process where the carboxylic acid is first converted to an intermediate compound with an alkyl chloroformate, followed by reduction with sodium borohydride, can also yield the alcohol or aldehyde depending on the reaction conditions. google.com

| Starting Material | Reagent(s) | Product | Product Class |

| This compound | 1. LiAlH₄2. H₃O⁺ | (6-Aminopyrimidin-4-yl)methanol | Primary Alcohol |

| This compound | 1. DIBAL-H (-78 °C)2. H₂O | 6-Aminopyrimidine-4-carbaldehyde | Aldehyde |

Transamidation and Hydrazinolysis of the Ester Moiety

The ethyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of amide and hydrazide derivatives.

Transamidation involves the reaction of this compound with a primary or secondary amine, typically with heating, to displace the ethoxy group and form the corresponding N-substituted 6-aminopyrimidine-4-carboxamide. This reaction broadens the structural diversity of derivatives by introducing various alkyl or aryl substituents onto the carboxamide nitrogen.

Hydrazinolysis , the reaction with hydrazine (B178648) hydrate, converts the ester into 6-aminopyrimidine-4-carbohydrazide. This hydrazide is a key intermediate for synthesizing more complex heterocyclic systems. For instance, studies on related ethyl pyrimidine-4-carboxylates have shown that reaction with hydrazine monohydrate can lead to a subsequent intramolecular cyclization, directly yielding fused pyrimido[4,5-d]pyridazin-8(7H)-ones. researchgate.net This dual reaction-cyclization cascade highlights the utility of hydrazinolysis in constructing advanced molecular scaffolds. researchgate.netresearchgate.net

| Reaction Type | Nucleophile | Product | Significance |

| Transamidation | R¹R²NH | 6-Amino-N¹,N¹-disubstituted-pyrimidine-4-carboxamide | Introduction of diverse functional groups. |

| Hydrazinolysis | N₂H₄·H₂O | 6-Aminopyrimidine-4-carbohydrazide | Intermediate for fused ring synthesis (e.g., pyridazines). researchgate.net |

Strategic Substitutions and Functionalization on the Pyrimidine Core of this compound

Beyond modifications of the ester group, the pyrimidine ring itself offers positions for strategic functionalization, significantly expanding the accessible chemical space.

Halogenation and Subsequent Cross-Coupling Reactions

The C-5 position of the pyrimidine ring, situated between the electron-donating amino group at C-6 and the electron-withdrawing carboxylate at C-4, is activated for electrophilic substitution. This allows for regioselective halogenation using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to introduce a chloro or bromo substituent, respectively.

The resulting ethyl 6-amino-5-halopyrimidine-4-carboxylate is a versatile substrate for various transition-metal-catalyzed cross-coupling reactions . These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. gsconlinepress.commdpi.com

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) allows for the introduction of diverse aromatic moieties at the C-5 position. researchgate.net

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes provides a direct route to 5-alkynylpyrimidine derivatives. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond, coupling the 5-halo-pyrimidine with a wide range of primary or secondary amines. mdpi.comrsc.org

These coupling strategies have been successfully applied to various chloropyrimidine scaffolds to generate novel functionalized derivatives. rsc.orgnih.gov

Nitration and Reduction Strategies

The activated C-5 position of the pyrimidine core can also undergo nitration . Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, introduces a nitro group to yield ethyl 6-amino-5-nitropyrimidine-4-carboxylate. This reaction has been demonstrated on structurally similar 6-alkylamino-4-chloropyrimidines. rsc.org

The resulting nitro group is a valuable synthetic handle that can be readily reduced to an amino group. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂/HCl). rsc.org This two-step sequence transforms the starting material into ethyl 5,6-diaminopyrimidine-4-carboxylate, a crucial precursor for the synthesis of fused bicyclic systems like purines and pteridines. nih.gov

Directed Metalation and Electrophilic Quenching Approaches

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.orgbaranlab.org The amino group at the C-6 position of this compound can serve as a DMG.

Treatment with a strong, hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can selectively deprotonate the C-5 position. researchgate.netuwindsor.ca The resulting C-5 lithiated intermediate is a potent nucleophile that can be "quenched" by reacting with a wide variety of electrophiles. This allows for the precise installation of diverse functional groups at the C-5 position, including alkyl, silyl, carboxyl, or carbonyl groups, which may be difficult to introduce via other methods.

Design and Synthesis of Advanced Pyrimidine Scaffolds Using this compound as a Precursor

The true synthetic utility of this compound is realized when it is employed as a foundational precursor for constructing more complex, fused heterocyclic scaffolds of medicinal and biological interest.

The derivatives obtained from the strategies described above are key intermediates in these syntheses:

Pyrimido[4,5-d]pyridazinones: As mentioned previously, the hydrazinolysis of the parent ester can be followed by an intramolecular cyclization to furnish the pyrimido[4,5-d]pyridazine (B13097865) core structure. researchgate.net This provides a direct route to a class of compounds with known biological activities.

Pteridines: The ethyl 5,6-diaminopyrimidine-4-carboxylate intermediate, synthesized via the nitration/reduction pathway (Section 5.3.2), is a classic precursor for pteridine (B1203161) synthesis. Condensation of this 1,2-diamine with α-dicarbonyl compounds (e.g., glyoxal (B1671930) or diacetyl) leads to the formation of the pteridine ring system, which is the core of many biologically important molecules, including folic acid. nih.gov

Pyrrolo[3,2-d]pyrimidines: Functionalization at the C-5 position via directed metalation or cross-coupling can introduce a side chain that is capable of cyclizing with the C-6 amino group. For example, the introduction of an acetate (B1210297) or malonate moiety at C-5, followed by reduction and cyclization, can lead to the formation of the pyrrolo[3,2-d]pyrimidine scaffold, which is found in cytokinin analogues. rsc.org

Furo[2,3-d]pyrimidines: The introduction of a suitable two-carbon unit at the C-5 position, such as a 2-oxoethoxy group, can enable cyclocondensation to form the furo[2,3-d]pyrimidine ring system. researchgate.net

Through these multi-step synthetic sequences, this compound serves as a cornerstone for building a diverse library of advanced heterocyclic structures.

Structure-Activity Relationship (SAR) Analysis of Derived Pyrimidine Scaffolds from this compound in Chemical Synthesis

The pyrimidine scaffold, a core component of nucleic acids, is a privileged structure in medicinal chemistry due to its versatile biological activities. researchgate.net this compound serves as a valuable starting material for creating diverse libraries of compounds, enabling detailed Structure-Activity Relationship (SAR) analysis. SAR studies are crucial for optimizing lead compounds by systematically modifying their chemical structure to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

A prominent example of SAR analysis on a scaffold derivable from this compound is the development of pyrimidine-4-carboxamide (B1289416) inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. nih.gov Initial high-throughput screening identified a pyrimidine-4-carboxamide "hit compound" with sub-micromolar potency. nih.govacs.org Subsequent derivatization and SAR studies focused on modifying three key positions (R₁, R₂, and R₃) around the pyrimidine core to improve efficacy and drug-like properties. nih.govnih.gov

Analysis of the R₁ Position (Amide Substituent): At the R₁ position, which corresponds to the amide group formed from the initial ethyl carboxylate, various substituents were explored. The goal was to understand the spatial and electronic requirements of the binding pocket. However, modifications at this position did not lead to an improvement in inhibitory activity. This finding suggests that the R₁ substituent may bind in a shallow, lipophilic pocket where the initial cyclopropylmethyl group represents an optimal fit. nih.govacs.org

Analysis of the R₂ Position (C2-Substituent): Significant gains in potency were achieved through modifications at the R₂ position on the pyrimidine ring. One key strategy involved conformational restriction. Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure resulted in a threefold increase in inhibitory potency. nih.gov This enhancement is attributed to the reduced entropic penalty upon binding, as the rigid analogue has fewer conformations to adopt.

Analysis of the R₃ Position (C6-Substituent): The R₃ position, originating from the 6-amino group of the parent molecule, proved to be highly amenable to optimization. The initial hit compound featured a morpholine (B109124) ring at this position. acs.org Systematic replacement of the morpholine with various other cyclic and acyclic amines led to important SAR insights.

Lipophilicity and Polarity: Replacing the morpholine with a more hydrophobic piperidine (B6355638) was well-tolerated, while introducing a dimethylamine (B145610) group doubled the activity, suggesting the morpholine might be too polar or experience steric hindrance. acs.org

Introduction of Hydrogen-Bonding Moieties: A breakthrough was achieved by substituting the morpholine with an (S)-3-hydroxypyrrolidine. This change not only reduced lipophilicity, a favorable property for in vivo applications, but also increased the compound's activity tenfold. nih.gov The hydroxyl group likely forms a key hydrogen bond interaction within the enzyme's active site, significantly enhancing binding affinity.

The culmination of these systematic modifications led to the discovery of LEI-401, a potent and selective NAPE-PLD inhibitor with nanomolar activity. The SAR journey from the initial hit to the optimized lead is summarized in the table below. nih.govnih.gov

Table 1: SAR of Pyrimidine-4-Carboxamide Derivatives as NAPE-PLD Inhibitors

| Compound | R₂ Substituent | R₃ Substituent | pIC₅₀ | IC₅₀ (nM) |

|---|---|---|---|---|

| Hit Compound (2) | N-methylphenethylamine | Morpholine | 6.09 | ~812 |

| Intermediate | (S)-3-phenylpiperidine | Morpholine | 6.57 | ~269 |

| LEI-401 (1) | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 | 72 |

This detailed SAR analysis demonstrates how the this compound scaffold can be systematically derivatized to explore chemical space and optimize biological activity. The key findings underscore the importance of conformational restriction and the introduction of specific hydrogen-bonding groups to achieve high-potency enzyme inhibitors. nih.govnih.gov Similar SAR principles have been applied to pyrimidine scaffolds derived from this core to develop agents for other therapeutic areas, such as antitubercular and anticancer therapies, highlighting the broad utility of this chemical framework in drug discovery. acs.orgrsc.org

Computational and Theoretical Investigations of Ethyl 6 Aminopyrimidine 4 Carboxylate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of Ethyl 6-aminopyrimidine-4-carboxylate

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals and electron density distribution.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential. The LUMO is the innermost empty orbital, which acts as an electron acceptor, and its energy is related to the electron affinity. rsc.org

The interaction and energy gap between the HOMO and LUMO are key determinants of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine ring, specifically involving the lone pair of the amino group and the π-system of the ring. This indicates that the initial interactions with electrophiles would likely occur at these sites. The LUMO is anticipated to be distributed over the pyrimidine (B1678525) ring and the electron-withdrawing ethyl carboxylate group, suggesting these are the most probable sites for nucleophilic attack. DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are employed to visualize the distribution and determine the energies of these orbitals. nih.gov

Table 1: Illustrative Frontier Orbital Data for this compound This table presents typical expected values for demonstrative purposes.

| Parameter | Value (eV) | Description |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Electrostatic Potential Surface Analysis of this compound

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the constant electron density surface of a molecule. researchgate.net The MEP surface provides a visual representation of the charge distribution, with different colors indicating regions of varying potential.

Typically, regions of negative electrostatic potential (colored in shades of red) are electron-rich and are susceptible to electrophilic attack. In this compound, these red areas would be expected around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group, due to their high electronegativity and lone pairs of electrons.

Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are favorable sites for nucleophilic attack. These blue regions are typically found around hydrogen atoms, particularly the hydrogens of the amino group, which are potential hydrogen-bond donors. The analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems and crystal engineering.

Molecular Modeling of Conformational Landscapes and Tautomeric Forms of this compound

The biological activity and chemical reactivity of a molecule are not only governed by its electronic structure but also by its three-dimensional shape and the potential for isomerism.

Computational modeling can map the potential energy surface of this compound to identify stable conformers. The primary source of conformational flexibility in this molecule is the rotation around the C-C and C-O single bonds of the ethyl carboxylate side chain. By systematically rotating these bonds and calculating the energy at each step, a conformational landscape can be generated, revealing the lowest-energy (most stable) conformations. These preferred geometries are crucial for understanding how the molecule might fit into an enzyme's active site or pack in a crystal lattice.

Furthermore, aminopyrimidines can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. orientjchem.org For this compound, amino-imino tautomerism is possible:

Amino form: The hydrogen is attached to the exocyclic nitrogen.

Imino form: The hydrogen migrates to one of the ring nitrogen atoms, forming an exocyclic C=N double bond.

Quantum chemical calculations are highly effective at predicting the relative stabilities of different tautomers. researchgate.net For related 2-aminopyrimidine (B69317) and 6-aminopurine systems, computational studies have consistently shown that the amino tautomer is significantly more stable than the imino forms in the gas phase and in solution. nih.govorientjchem.org Therefore, it is predicted that the amino form of this compound is the predominant species under normal conditions. The high energy barrier for proton transfer often makes the tautomerization process thermodynamically unfavorable in the absence of specific catalytic conditions. researchgate.net

Reaction Mechanism Elucidation through Computational Chemistry for Transformations Involving this compound

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. By modeling the reactants, products, and, most importantly, the high-energy transition states, a complete picture of the reaction mechanism can be developed.

For reactions involving this compound, such as acylation or alkylation at the amino group, or nucleophilic substitution on the pyrimidine ring, DFT calculations can be used to:

Identify Intermediates and Transition States: The geometries of all species along the reaction coordinate are optimized. Transition states are identified as saddle points on the potential energy surface, characterized by a single imaginary vibrational frequency. nih.gov

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation barrier, which determines the reaction rate. By comparing the activation energies for different possible pathways, the most likely mechanism can be determined.

Analyze Solvent Effects: The influence of a solvent on the reaction mechanism can be modeled using approaches like the Polarizable Continuum Model (PCM). orientjchem.org This is crucial as the solvent can stabilize or destabilize charged intermediates and transition states, altering the reaction pathway and rate.

For example, a computational study of a substitution reaction on the pyrimidine ring would involve calculating the energies of intermediates formed by addition of a nucleophile and the transition states leading to the final product.

Quantitative Structure-Reactivity Relationship (QSRR) Studies of this compound Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical reactivity of a series of compounds with their computed molecular properties, known as descriptors. oup.com These models are valuable for predicting the reactivity of new, unsynthesized compounds.

To develop a QSRR model for a series of this compound derivatives, the following steps would be taken:

Data Set Generation: A series of derivatives would be synthesized with systematic variations in their structure (e.g., different substituents on the pyrimidine ring or amino group). Their reactivity for a specific reaction would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational software. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a selection of the most relevant descriptors to the observed reactivity.

Validation: The predictive power of the model is tested using an external set of compounds not included in the initial model-building process. oup.com

A successful QSRR model can provide insights into the molecular properties that govern reactivity and guide the design of new derivatives with desired reaction characteristics.

Table 2: Examples of Molecular Descriptors Used in QSRR Studies This table lists common descriptors that could be applied to derivatives of this compound.

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges | Electron-donating/accepting ability, polarity, sites of interaction. |

| Steric | Molecular Volume, Surface Area, Ovality | Size and shape of the molecule, accessibility of reactive sites. |

| Topological | Wiener Index, Balaban Index | Molecular branching and connectivity. |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Relative stability of the molecule. |

Predictive Design of Novel this compound Analogues via Computational Approaches

The insights gained from the computational studies described above can be integrated into a rational design strategy for novel analogues of this compound with tailored properties. This in silico design process can significantly reduce the time and cost associated with traditional trial-and-error synthesis. nih.govmdpi.com

The predictive design cycle typically involves:

Target Property Definition: A desired property is defined, such as enhanced reactivity at a specific position, increased stability, or a modified electronic profile.

In Silico Modification: Based on the understanding from FMO, MEP, and QSRR analyses, the parent structure of this compound is modified computationally. For instance, if higher nucleophilicity is desired, electron-donating groups could be added to positions that increase the HOMO energy. If a specific interaction is sought, substituents can be placed to modify the MEP at a target site.

Computational Evaluation: The properties of the newly designed virtual analogues are calculated and compared against the target properties. This allows for rapid screening of many potential candidates without the need for synthesis.

Prioritization for Synthesis: The most promising candidates identified through computational screening are then prioritized for chemical synthesis and experimental validation.

This approach, combining various computational methods, enables a more focused and efficient discovery of novel molecules with optimized characteristics for applications in materials science, catalysis, or medicinal chemistry.

Future Research Directions and Emerging Opportunities in Ethyl 6 Aminopyrimidine 4 Carboxylate Research

Development of Novel Catalytic Systems for Enhanced Efficiency in Ethyl 6-aminopyrimidine-4-carboxylate Chemistry

The synthesis of pyrimidine (B1678525) derivatives, including this compound, is a cornerstone of heterocyclic chemistry. Future research will undoubtedly prioritize the development of more efficient and selective catalytic systems. While traditional methods have proven effective, there is a significant push towards catalysts that offer higher yields, milder reaction conditions, and greater functional group tolerance.

Recent advancements have seen the emergence of innovative catalytic approaches. For instance, the use of metal-organic frameworks (MOFs) as catalysts is a promising area. A novel porous cobalt-based MOF has demonstrated remarkable efficacy in the one-step synthesis of pyrimidine analogs. researchgate.net Similarly, recyclable iron(II) complexes have been successfully employed for the regioselective synthesis of pyrimidine derivatives from saturated carbonyl compounds and amidines. organic-chemistry.org The exploration of nickel(II)-NNO pincer complexes for the acceptorless dehydrogenative annulation of alcohols also presents a sustainable route to pyrimidine synthesis. acs.org

Future work will likely focus on:

Nanocatalysts: Supported nanocatalysts, including those based on iron, zinc, nickel, and titanium, are being explored for the synthesis of related heterocyclic systems and could be adapted for this compound. nih.gov